1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, methylphenoxy, benzimidazolyl, and pyrrolidinone groups, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety and subsequent functionalization with methoxyphenyl and methylphenoxy groups. The reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H31N3O3 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-21-8-7-9-25(18-21)35-17-6-5-16-31-27-11-4-3-10-26(27)30-29(31)22-19-28(33)32(20-22)23-12-14-24(34-2)15-13-23/h3-4,7-15,18,22H,5-6,16-17,19-20H2,1-2H3 |
InChI Key |
WUKDHCJRTKXEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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